Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate

Lipophilicity Regioisomer comparison Drug design

Regioisomer purity is critical for TGF-β inhibitor development. Substituting the furan-3-yl with common furan-2-yl alters pharmacophoric geometry and receptor binding. This exact building block matches WO 2006/091592 A1 (pages 122-123). - **Ionizable N-H (pKa 10.69):** Enables acid-base extraction; avoids costly N-methylated analog chromatography. - **LogP 1.85:** 0.2-0.3 units higher than furan-2-yl, influencing intermediate solubility. - **TPSA 68.12 Ų:** Above 60 Ų BBB threshold → suitable for peripheral fibrosis/oncology targets.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 908271-38-5
Cat. No. B3301316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate
CAS908271-38-5
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)C2=COC=C2
InChIInChI=1S/C10H10N2O3/c1-2-15-10(13)8-5-11-12-9(8)7-3-4-14-6-7/h3-6H,2H2,1H3,(H,11,12)
InChIKeyCEOKPOBBMCBNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Predicted Profile


Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate (CAS 908271-38-5, molecular formula C₁₀H₁₀N₂O₃, molecular weight 206.198 g/mol) is a heterocyclic building block consisting of a furan ring attached at the 3-position to a 1H-pyrazole-4-carboxylate ethyl ester core . It is a solid at ambient temperature with a predicted boiling point of 414.1±40.0 °C, density of 1.261±0.06 g/cm³, topological polar surface area (PSA) of 68.12 Ų, computed LogP of 1.85, and a predicted pKa of 10.69±0.50 . The compound is cited as a synthetic intermediate in patent WO 2006/091592 A1 (SmithKline Beecham Corp.) for the preparation of transforming growth factor-β (TGF-β) signaling inhibitors [1].

Regioisomer Furan-3-yl substitution pattern
Use Context TGF-β inhibitor intermediate per WO 2006/091592 A1
Profile Predicted lipophilicity and polarity support synthetic workup

Why Generic Analogs Cannot Substitute


In the context of TGF-β inhibitor synthesis described in WO 2006/091592 A1, the regioisomeric attachment point of the furan ring critically determines downstream pharmacophoric geometry [1]. The furan-3-yl substituent places the heterocyclic oxygen meta to the pyrazole core, altering the spatial orientation of hydrogen-bond acceptors relative to the furan-2-yl isomer (oxygen ortho to the attachment point). This spatial shift directly impacts the compound's ability to serve as a precursor for the correct receptor-bound conformation of the final inhibitors [1]. Furthermore, molecular property predictions indicate that the furan-3-yl isomer exhibits a computed LogP approximately 0.2–0.3 units higher than the furan-2-yl analog (see Section 3), which can influence intermediate solubility and downstream reaction efficiency. Therefore, substituting the furan-3-yl regioisomer with the more commonly available furan-2-yl analog, or replacing the furan with phenyl or thiophene rings, is expected to alter the synthetic pathway outcome and final biological activity, even if the building blocks appear superficially interchangeable [1].

Furan-2-yl regioisomer shifts hydrogen-bond acceptor geometry, altering pharmacophoric alignment.
Higher LogP for furan-3-yl influences intermediate extraction and chromatographic retention.
Thiophene and N-methyl analogs lack the ionizable N-H proton, complicating acid-base workup.

Quantitative Differentiation Evidence


Regioisomer Lipophilicity Shift

The predicted octanol-water partition coefficient (LogP) for the target furan-3-yl compound is 1.85, compared to 1.62 for the furan-2-yl regioisomer ethyl 3-(furan-2-yl)-1H-pyrazole-4-carboxylate, both computed using the same method . This 0.23 LogP unit increase indicates measurably higher lipophilicity for the furan-3-yl isomer, which can affect solubility, membrane permeability, and chromatographic behavior during purification of intermediates in a synthetic sequence.

Lipophilicity shift
Data to verify
ΔLogP = +0.23 (furan-3-yl vs furan-2-yl)
Impacts extraction efficiency and chromatography during synthesis.
Predicted values; experimental confirmation recommended.
Lipophilicity Regioisomer comparison Drug design

Polar Surface Area and Permeability

The target compound exhibits a computed TPSA of 68.12 Ų, which is identical to the furan-2-yl regioisomer (both contain the same atom composition) but differs from the thiophene analog ethyl 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate, which has a TPSA of approximately 55.0 Ų due to replacement of oxygen with sulfur . The higher TPSA of the furan-containing compounds correlates with improved aqueous solubility but reduced passive membrane permeability relative to the thiophene series.

Polar surface area
Data to verify
TPSA 68.12 Ų (furan) vs ≈55.0 Ų (thiophene)
Higher polarity favors solubility but limits passive permeability.
Predicted TPSA; experimental values may vary.
TPSA Drug-likeness Permeability

Patent-Cited Synthetic Utility

Patent WO 2006/091592 A1 explicitly discloses ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate as an intermediate (located at pages 122-123) in the synthesis of pyrazole-based TGF-β signaling inhibitors [1]. The corresponding furan-2-yl regioisomer is not listed at the equivalent synthetic position in the patent's exemplified intermediates, suggesting that the furan-3-yl substitution pattern is specifically required for the synthetic route or for the pharmacophoric alignment of the downstream final compounds.

Patent-cited utility
Source review
Listed in WO 2006/091592 A1 (pp. 122-123) as TGF-β inhibitor intermediate.
Aligns with published synthetic route; furan-2-yl not cited at equivalent position.
No quantitative yield comparison available from patent.
TGF-β inhibitor Patent intermediate Synthetic utility

Ionizable Proton for Purification

The predicted pKa of the target compound is 10.69±0.50, corresponding to the pyrazole N-H proton . The furan-2-yl regioisomer is predicted to have a comparable pKa of ~10.6, but the N-methylated analog ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate lacks this acidic proton entirely, making the target compound uniquely amenable to acid-base extraction during workup and purification, a property absent in N-substituted derivatives.

Ionizable N-H
Class-level
Predicted pKa = 10.69±0.50 (pyrazole N-H); absent in N-methyl analog.
Enables acid-base extraction workup; N-alkylated analogs require chromatography.
Predicted pKa; experimental measurement advised.
pKa Ionization Purification

Thermal Stability During Scale-up

The predicted boiling point of ethyl 3-(furan-3-yl)-1H-pyrazole-4-carboxylate is 414.1±40.0 °C at 760 mmHg, which is approximately 8–12 °C higher than the predicted boiling point of the methyl ester analog methyl 3-(furan-3-yl)-1H-pyrazole-4-carboxylate (~402–406 °C) . This difference reflects the higher molecular weight and marginally stronger van der Waals interactions of the ethyl ester, which may confer slightly better thermal tolerance during solvent evaporation steps in multi-gram synthesis.

Boiling point margin
Data to verify
BP ≈414°C (ethyl ester) vs ~402–406°C (methyl ester)
Wider thermal window for solvent evaporation during scale-up.
Predicted boiling point; experimental confirmation recommended.
Boiling point Thermal stability Scale-up

Application Scenarios


TGF-β Inhibitor Lead Optimization

For medicinal chemistry teams pursuing TGF-β signaling inhibitors, procurement of the exact furan-3-yl intermediate disclosed in WO 2006/091592 A1 (pages 122-123) ensures alignment with the patented synthetic route and avoids the need for revalidation with a regioisomeric intermediate . The furan-2-yl analog, while commercially more common, is not listed at the equivalent position in the patent, making the furan-3-yl compound essential for direct fidelity to the published inhibitor structures .

pH-Controlled Extraction Workup

The presence of the pyrazole N-H proton (predicted pKa = 10.69) in the target compound enables acid-base liquid-liquid extraction during intermediate workup . This is a decisive advantage over N-methylated analogs such as ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate, which lack an ionizable proton and thus require chromatographic purification, increasing cost and cycle time in scale-up operations .

Peripheral Targeting Programs

With a TPSA of 68.12 Ų, the target compound exceeds the 60 Ų threshold associated with blood-brain barrier penetration, suggesting that intermediates and derivatives based on this scaffold are more suitable for peripheral therapeutic targets (e.g., fibrotic disease, cancer) rather than CNS programs . The thiophene-3-yl analog (TPSA ≈ 55 Ų) would be the preferred choice for CNS-targeted programs, providing a clear selection criterion for procurement decisions .

Thermal Stability in Scale-up

The ethyl ester functionality confers a predicted boiling point approximately 8–12 °C higher than the corresponding methyl ester analog . This margin provides greater tolerance during elevated-temperature solvent evaporation steps in kilo-lab and pilot-plant settings, reducing the risk of product decomposition or loss to distillation, a practical advantage for process chemistry groups selecting between ester intermediates for large-scale campaigns .

Application
Selection Property
Validation Focus
TGF-β inhibitor lead optimization
Furan-3-yl regioisomer specificity
Alignment with patent-specified intermediate
pH-controlled extraction workup
Ionizable pyrazole N-H proton
Acid-base extraction feasibility vs. N-alkylated analogs
Peripheral targeting programs
High TPSA threshold (>60 Ų)
Blood-brain barrier permeability assessment
Thermal stability in scale-up
Elevated boiling point range
Thermal degradation risk during solvent stripping
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